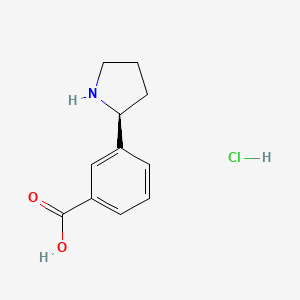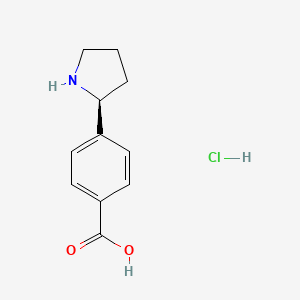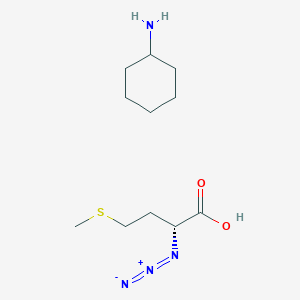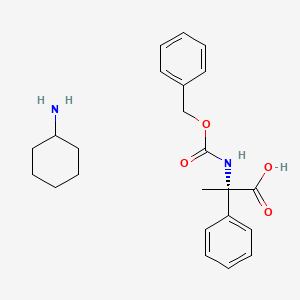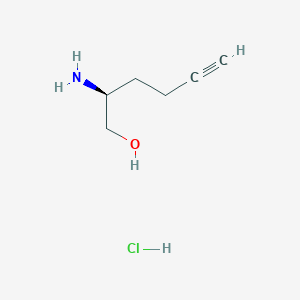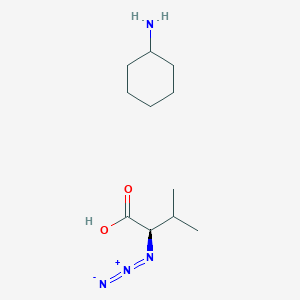
D-azidovaline CHA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-azidovaline CHA salt, also known as N3-D-Val-OH.CHA, is a chemical compound with the molecular formula C11H22N4O2 and a molecular weight of 242.32 g/mol . It is a derivative of valine, an essential amino acid, and contains an azido group, which is known for its reactivity in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-azidovaline CHA salt typically involves the introduction of an azido group to the valine molecule. This can be achieved through a series of chemical reactions, including the protection of functional groups, azidation, and deprotection steps. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-azidovaline CHA salt undergoes various types of chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include nitro compounds, amines, and various substituted derivatives of this compound. These products can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
D-azidovaline CHA salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of D-azidovaline CHA salt involves the reactivity of the azido groupThis reactivity makes it a valuable tool in bioconjugation and labeling studies . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to D-azidovaline CHA salt include:
- D-azidotryptophan CHA salt
- D-azidotyrosine CHA salt
- L-azidotyrosine CHA salt
- D-azidotyrosine tert-butyl ether CHA salt
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of the azido group on the valine backbone provides unique chemical properties that are not found in other similar compounds. This makes it particularly useful in specific chemical reactions and applications, such as click chemistry and bioconjugation .
Propiedades
IUPAC Name |
(2R)-2-azido-3-methylbutanoic acid;cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C5H9N3O2/c7-6-4-2-1-3-5-6;1-3(2)4(5(9)10)7-8-6/h6H,1-5,7H2;3-4H,1-2H3,(H,9,10)/t;4-/m.1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXXCNHHCIMTCV-FZSMXKCYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
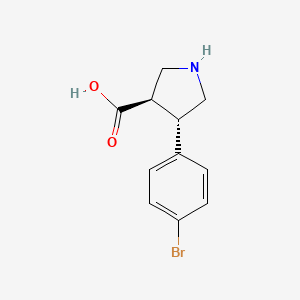
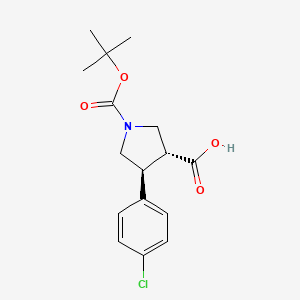
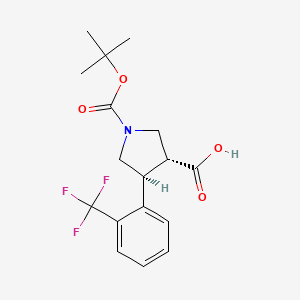
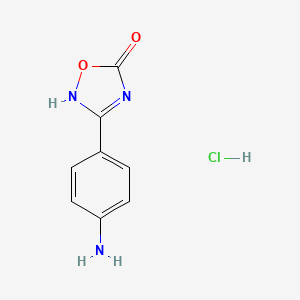
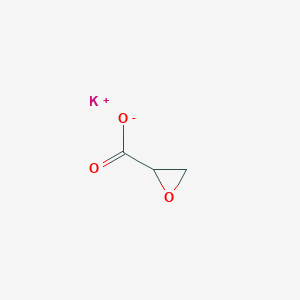
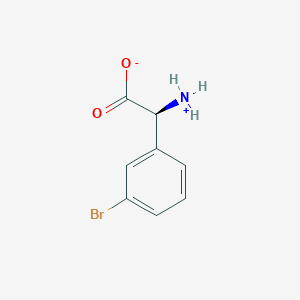
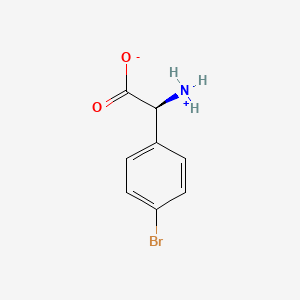
![(2S)-2-azaniumyl-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B7896794.png)

